Piperazine, 1-(7-benzofuranyl)-
Overview
Description
Piperazine, 1-(7-benzofuranyl)-: is a chemical compound that belongs to the class of benzofuranyl-piperazine derivatives. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of psychopharmacology. It is known for its high affinity and selectivity for serotonin receptors, making it a promising candidate for the treatment of various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel Solid-Phase Synthesis: This method allows for the rapid synthesis of piperazine derivatives on a solid support.
Photocatalytic Synthesis: Piperazine derivatives can be synthesized using photocatalytic methods, which offer high yields and fewer side reactions.
Industrial Production Methods: Piperazine, 1-(7-benzofuranyl)- can be produced industrially through the ammoniation of 1,2-dichloroethane or ethanolamine. This process involves the reaction of these compounds with ammonia to form piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine, 1-(7-benzofuranyl)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products.
Substitution: Piperazine, 1-(7-benzofuranyl)- can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of piperazine, 1-(7-benzofuranyl)- .
Scientific Research Applications
Chemistry: Piperazine, 1-(7-benzofuranyl)- is used as a building block in the synthesis of various complex organic molecules . Biology: This compound is studied for its interactions with biological systems, particularly its binding affinity to serotonin receptors . Medicine: Piperazine, 1-(7-benzofuranyl)- has potential therapeutic applications in the treatment of neurological disorders such as obsessive-compulsive disorder and anxiety . Industry: This compound is used in the development of new pharmaceuticals and as an intermediate in chemical synthesis .
Mechanism of Action
Piperazine, 1-(7-benzofuranyl)- exerts its effects primarily through its action on serotonin receptors. It acts as a serotonin-2C receptor agonist, which means it binds to and activates these receptors. This activation leads to various downstream effects, including the modulation of neurotransmitter release and neuronal activity . The compound also shows partial agonism at serotonin-2A and serotonin-2B receptors .
Comparison with Similar Compounds
Piperazine: A simple piperazine derivative known for its use as an anthelmintic agent.
Benzofuran: A compound with a benzofuran ring, known for its biological activities such as anti-tumor and anti-viral properties.
N-aryl Piperazine Derivatives: These compounds have been identified for their anti-inflammatory and anti-cancer activities.
Uniqueness: Piperazine, 1-(7-benzofuranyl)- is unique due to its high selectivity and affinity for serotonin-2C receptors, which makes it a promising candidate for the treatment of specific neurological disorders . Its ability to modulate serotonin receptor activity distinguishes it from other piperazine and benzofuran derivatives .
Properties
IUPAC Name |
1-(1-benzofuran-7-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-10-4-9-15-12(10)11(3-1)14-7-5-13-6-8-14/h1-4,9,13H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVKNZPFYQDNAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2OC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440347 | |
Record name | Piperazine, 1-(7-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98224-26-1 | |
Record name | Piperazine, 1-(7-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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